molecular formula C14H19N B2906300 3-(3,3-Dimethylcyclohex-1-en-1-yl)aniline CAS No. 2137536-34-4

3-(3,3-Dimethylcyclohex-1-en-1-yl)aniline

Cat. No.: B2906300
CAS No.: 2137536-34-4
M. Wt: 201.313
InChI Key: RUAIXAXRDFBLDQ-UHFFFAOYSA-N
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Description

3-(3,3-Dimethylcyclohex-1-en-1-yl)aniline: is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties. This compound features a cyclohexene ring substituted with two methyl groups and an aniline moiety, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3,3-Dimethylcyclohex-1-en-1-yl)aniline typically involves the reaction of 3,3-dimethylcyclohexanone with aniline under acidic or basic conditions. The reaction may be catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding amine or alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the aniline moiety, where halogenating agents like bromine or chlorine can replace hydrogen atoms, forming halogenated derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Bromine, chlorine

Major Products Formed:

    Oxidation: Ketones, carboxylic acids

    Reduction: Amines, alcohols

    Substitution: Halogenated derivatives

Scientific Research Applications

Chemistry: 3-(3,3-Dimethylcyclohex-1-en-1-yl)aniline is used as an intermediate in organic synthesis, aiding in the development of complex molecules for pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is employed in the study of enzyme interactions and metabolic pathways, providing insights into cellular processes.

Industry: In the industrial sector, this compound is utilized in the production of polymers and materials with unique properties, contributing to advancements in material science .

Mechanism of Action

The mechanism of action of 3-(3,3-Dimethylcyclohex-1-en-1-yl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to changes in cellular signaling pathways. For instance, it may inhibit or activate enzymes involved in metabolic processes, thereby influencing the overall biochemical environment within cells .

Comparison with Similar Compounds

  • 3-(3,3-Dimethylcyclohexyl)aniline
  • 3-(3,3-Dimethylcyclohexen-1-yl)phenol
  • 3-(3,3-Dimethylcyclohexen-1-yl)benzene

Comparison: Compared to its analogs, 3-(3,3-Dimethylcyclohex-1-en-1-yl)aniline exhibits unique reactivity due to the presence of both the cyclohexene ring and the aniline moiety. This dual functionality allows for a broader range of chemical transformations and applications. Additionally, the compound’s structural rigidity and electronic properties make it a valuable intermediate in the synthesis of more complex molecules .

Properties

IUPAC Name

3-(3,3-dimethylcyclohexen-1-yl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N/c1-14(2)8-4-6-12(10-14)11-5-3-7-13(15)9-11/h3,5,7,9-10H,4,6,8,15H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUAIXAXRDFBLDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC(=C1)C2=CC(=CC=C2)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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